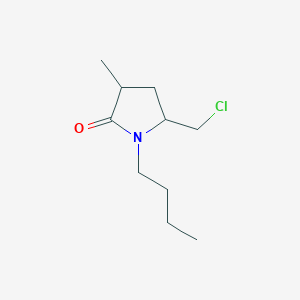![molecular formula C18H15N3O3 B12609286 3-{5-[2-(2,5-Dioxopyrrolidin-1-yl)ethoxy]pyridin-2-yl}benzonitrile CAS No. 918146-84-6](/img/structure/B12609286.png)
3-{5-[2-(2,5-Dioxopyrrolidin-1-yl)ethoxy]pyridin-2-yl}benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{5-[2-(2,5-Dioxopyrrolidin-1-yl)ethoxy]pyridin-2-yl}benzonitrile is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzonitrile group attached to a pyridine ring, which is further linked to a 2,5-dioxopyrrolidin-1-yl moiety through an ethoxy bridge. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for research in chemistry, biology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-[2-(2,5-Dioxopyrrolidin-1-yl)ethoxy]pyridin-2-yl}benzonitrile typically involves multi-step organic reactions. One common approach is the solvent-controlled two-step one-pot synthesis. This method involves the aminobromination or chlorination of carbonyl alkynes via a Michael addition of aliphatic secondary amines, followed by β-bromination or chlorination of the obtained enamines. The reaction is carried out in toluene as the solvent, using chain alkyl propiolates as alkynyl substrates .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-{5-[2-(2,5-Dioxopyrrolidin-1-yl)ethoxy]pyridin-2-yl}benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
3-{5-[2-(2,5-Dioxopyrrolidin-1-yl)ethoxy]pyridin-2-yl}benzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe and in drug discovery.
Medicine: Explored for its therapeutic potential in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism by which 3-{5-[2-(2,5-Dioxopyrrolidin-1-yl)ethoxy]pyridin-2-yl}benzonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific active sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic regulation, and gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,5-Dioxopyrrolidin-1-yl 3-(2-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)ethoxy)propanoate
- 2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)propanoate
- 2,5-Dioxopyrrolidin-1-yl 3-(3-methyl-3H-diazirin-3-yl)propanoate
Uniqueness
3-{5-[2-(2,5-Dioxopyrrolidin-1-yl)ethoxy]pyridin-2-yl}benzonitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
918146-84-6 |
|---|---|
Molekularformel |
C18H15N3O3 |
Molekulargewicht |
321.3 g/mol |
IUPAC-Name |
3-[5-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]pyridin-2-yl]benzonitrile |
InChI |
InChI=1S/C18H15N3O3/c19-11-13-2-1-3-14(10-13)16-5-4-15(12-20-16)24-9-8-21-17(22)6-7-18(21)23/h1-5,10,12H,6-9H2 |
InChI-Schlüssel |
PFCVTWAOYXTQDC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1=O)CCOC2=CN=C(C=C2)C3=CC=CC(=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{[4-(Decyloxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B12609233.png)
![Diethyl [1-cyano-2-(morpholin-4-yl)ethyl]phosphonate](/img/structure/B12609236.png)



![3-[(2-Chlorophenyl)methyl]-2-methylpyridin-4(1H)-one](/img/structure/B12609261.png)
![5-{[(2S)-3-Bromo-4-methyl-2-(trimethylsilyl)pent-3-en-1-yl]oxy}-5-oxopentanoate](/img/structure/B12609269.png)
![Methyl 4-[(butan-2-yl)(methyl)amino]benzoate](/img/structure/B12609277.png)


![3-[4-(Benzyloxy)oxan-4-yl]-5-fluorophenol](/img/structure/B12609284.png)


